molecular formula C11H17ClN2O2 B2764247 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride CAS No. 1172468-79-9

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride

Cat. No. B2764247
CAS RN: 1172468-79-9
M. Wt: 244.72
InChI Key: FSJGBUVPANFUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride, also known as Lidocaine hydrochloride, is a local anesthetic drug that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. Lidocaine hydrochloride is widely used in the medical field due to its effectiveness, low toxicity, and rapid onset of action.

Mechanism of Action

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride works by blocking the voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions into the cell, which is necessary for the generation and transmission of action potentials. By blocking these channels, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride prevents the transmission of pain signals to the brain, resulting in local anesthesia.
Biochemical and Physiological Effects:
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has several biochemical and physiological effects. It blocks the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride also has antiarrhythmic effects on the heart, as it can block the sodium channels in cardiac cells, preventing the generation of abnormal electrical signals. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride can cause vasodilation, which can lead to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has several advantages for lab experiments. It is a well-established local anesthetic drug that is widely used in the medical field, making it easy to obtain and use in experiments. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has a rapid onset of action, which allows researchers to quickly study its effects. However, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride also has some limitations for lab experiments. It can be difficult to control the dose and concentration of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride, which can affect the results of experiments. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride. One area of research is the development of more selective sodium channel blockers that have fewer off-target effects. Another area of research is the development of new applications for 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride, such as its use in the treatment of chronic pain or as a potential cancer therapy. Additionally, researchers could investigate the effects of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride on different types of ion channels, such as calcium or potassium channels, to better understand its mechanisms of action.

Synthesis Methods

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(ethylamino)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 2-(ethylamino)-N-(3-methoxyphenyl)acetamide. The final step involves the addition of hydrochloric acid to the compound to form 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride.

Scientific Research Applications

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has a wide range of scientific research applications. It is commonly used in electrophysiology studies to block sodium channels in nerve cells, allowing researchers to study the mechanisms of action of these channels. 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride is also used in cardiovascular research to study the effects of sodium channel blockers on heart function. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has been used in cancer research to study the effects of sodium channel blockers on cancer cell proliferation.

properties

IUPAC Name

2-(ethylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJGBUVPANFUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride

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